1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol

Übersicht

Beschreibung

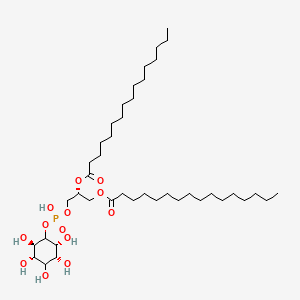

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a phosphatidylinositol compound, which is a type of glycerophospholipid. This compound is characterized by the presence of two hexadecanoyl (palmitoyl) groups attached to the glycerol backbone, and a phospho-D-myo-inositol group. Phosphatidylinositols are essential components of cell membranes and play a crucial role in various cellular processes, including signal transduction and membrane trafficking .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphoric acid to produce 1,2-dihexadecanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is esterified with D-myo-inositol to yield the target compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol undergoes various chemical reactions, including:

Phosphorylation/Dephosphorylation: The inositol ring can be phosphorylated or dephosphorylated by specific kinases and phosphatases, altering its biological activity.

Common Reagents and Conditions

Phospholipases: Enzymes that catalyze the hydrolysis of phospholipids.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Kinases and Phosphatases: Enzymes that add or remove phosphate groups from the inositol ring.

Major Products Formed

Fatty Acids: Released during hydrolysis.

Glycerophospho-D-myo-inositol: Formed during hydrolysis.

Oxidative Products: Formed during oxidation reactions.

Wissenschaftliche Forschungsanwendungen

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol has numerous applications in scientific research:

Cell Signaling Studies: Used to study signal transduction pathways involving phosphoinositides.

Membrane Biology: Investigated for its role in membrane structure and dynamics.

Drug Delivery: Explored as a component of liposomes for targeted drug delivery.

Biomarker Research: Used as a biomarker for certain diseases and metabolic conditions.

Wirkmechanismus

The mechanism of action of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol involves its role as a precursor for various phosphoinositides. These phosphoinositides act as signaling molecules that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The compound interacts with specific kinases and phosphatases that modify its phosphorylation state, thereby modulating its activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phospho-D-myo-inositol: Similar structure but with different acyl chain lengths.

1,2-dioleoyl-sn-glycero-3-phospho-D-myo-inositol: Contains oleic acid chains instead of palmitic acid.

1,2-distearoyl-sn-glycero-3-phospho-D-myo-inositol: Contains stearic acid chains instead of palmitic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other cellular components. This specificity makes it particularly useful in studies of membrane dynamics and signal transduction .

Biologische Aktivität

1,2-Dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol (also known as PIP2) is a phospholipid that plays a crucial role in cellular signaling pathways. It is a component of the phosphatidylinositol signaling system, which is vital for various biological processes including cell growth, differentiation, and apoptosis. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, interactions, and implications in health and disease.

Structural Characteristics

This compound has the following structural formula:

- Chemical Formula : C₄₁H₈₁O₁₉P

- Molecular Weight : 759.01 g/mol

This compound consists of two hexadecanoyl (palmitoyl) chains attached to a glycerol backbone that is phosphorylated at the 3-position and linked to a myo-inositol moiety.

1. Signal Transduction

PIP2 is a precursor for several important second messengers in cellular signaling:

- Phosphatidylinositol 4,5-bisphosphate (PIP2) can be hydrolyzed by phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules are critical for intracellular calcium release and activation of protein kinase C (PKC), respectively .

2. Role in Membrane Dynamics

PIP2 is involved in membrane trafficking and cytoskeletal organization. It regulates the activity of various proteins that interact with the cytoskeleton, such as clathrin and actin filaments, facilitating endocytosis and exocytosis processes .

3. Interaction with Proteins

PIP2 interacts with numerous proteins through its phosphate groups, influencing their localization and activity. For instance:

- PH Domains : Proteins containing pleckstrin homology (PH) domains bind to PIP2, which aids in their recruitment to the plasma membrane .

- Protein Kinase C : PIP2 activates PKC isoforms, which are involved in various signaling cascades that affect cell growth and differentiation .

Case Studies

Several studies have investigated the biological implications of PIP2:

- Cancer Research : A study demonstrated that altered PIP2 signaling pathways contribute to tumorigenesis. Overexpression of PLC enzymes that hydrolyze PIP2 was linked to increased cell proliferation in breast cancer models .

- Neurobiology : Research indicates that PIP2 levels modulate neurotransmitter release in neurons. Changes in PIP2 metabolism were shown to affect synaptic plasticity and memory formation .

- Cardiovascular Health : In cardiomyocytes, PIP2 plays a role in regulating ion channels that are critical for cardiac contractility. Dysregulation of PIP2 signaling has been implicated in heart failure conditions .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Signal Transduction | Hydrolysis by PLC to form IP3 and DAG | Cell growth, differentiation |

| Membrane Dynamics | Interaction with cytoskeletal proteins | Endocytosis, exocytosis |

| Protein Interaction | Binding to PH domains | Localization of signaling proteins |

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUKXRINTKQBRQ-FOENULIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349253 | |

| Record name | PIno(32:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28366-80-5 | |

| Record name | PIno(32:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.